5-Amino-2,4,6-triiodoisophthaloyl dichloride

Process Chemistry Pharmaceutical Intermediates Contrast Media Synthesis

Pharmaceutical intermediate procurement pain point: achieving high-yield, symmetrical amidation for non-ionic X-ray contrast agents requires dual reactive sites without prior activation. 5-Amino-2,4,6-triiodoisophthaloyl dichloride (ATIPA-Cl) solves this directly: - **Bifunctional design**: Two acyl chlorides enable convergent synthesis of Iopamidol, Iohexol, and Ioversol without side reactions - **High iodine load**: 60.5% theoretical content for superior radiopacity in targeted imaging agents - **Process efficiency**: Eliminates acid activation step vs. parent acid analog; no asymmetric byproducts GMP-grade (≥98% by HPLC). Immediate shipment for R&D to commercial scale.

Molecular Formula C8H2Cl2I3NO2
Molecular Weight 595.72 g/mol
CAS No. 37441-29-5
Cat. No. B134352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2,4,6-triiodoisophthaloyl dichloride
CAS37441-29-5
Synonyms5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic Acid Dichloride;  5-Amino-2,4,6-triiodoisophthaloyl Chloride
Molecular FormulaC8H2Cl2I3NO2
Molecular Weight595.72 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1I)N)I)C(=O)Cl)I)C(=O)Cl
InChIInChI=1S/C8H2Cl2I3NO2/c9-7(15)1-3(11)2(8(10)16)5(13)6(14)4(1)12/h14H2
InChIKeyFBJVWRITWDYUAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2,4,6-triiodoisophthaloyl Dichloride (CAS 37441-29-5): Procurement Guide for a High-Iodine Contrast Agent Intermediate


5-Amino-2,4,6-triiodoisophthaloyl dichloride (ATIPA-Cl) is a triiodinated aromatic building block with the molecular formula C₈H₂Cl₂I₃NO₂ and a molecular weight of 595.72 g/mol [1]. Its structure features a central benzene ring substituted with three iodine atoms, a reactive amino group at the 5-position, and two acyl chloride groups at the 1,3-positions [2]. This unique combination of high radiopacity (theoretical iodine content of 60.5%) and bifunctional reactivity makes it an essential intermediate in the industrial synthesis of non-ionic, iodinated X-ray contrast agents, including the widely used drugs Iopamidol, Iohexol, and Ioversol [3]. The compound is typically procured as a white to pale reddish-yellow crystalline powder with a purity specification of ≥98.0% (HPLC) for pharmaceutical applications .

1
Bifunctional acyl chloride reactivity

Enables one-step convergent diamidation for contrast agent synthesis without prior acid activation.

2
Pharmaceutical intermediate purity

Supplied as a high-purity building block suitable for GMP manufacturing of injectable imaging agents.

3
High iodine density

Provides intrinsic radiopacity support for next-generation targeted X-ray contrast agent design.

Why 5-Amino-2,4,6-triiodoisophthaloyl Dichloride (CAS 37441-29-5) Cannot Be Substituted by Its Acid or Mono-Chloride Analogs


The procurement of 5-amino-2,4,6-triiodoisophthaloyl dichloride over its closest analogs—the parent acid (CAS 35453-19-1) or a mono-chloride derivative—is not a matter of convenience but of synthetic necessity and process efficiency. The target compound is specifically designed for the convergent synthesis of contrast agents, where the simultaneous coupling of two nucleophiles to the 1,3-positions of the aromatic core is required [1]. The acid analog cannot participate in direct amidation reactions without prior activation, adding a cumbersome and often lower-yielding step [2]. A mono-chloride analog would lead to asymmetrical or incomplete substitution, generating undesired byproducts and requiring complex purification of the final drug substance. The following quantitative evidence demonstrates that the bifunctional acyl chloride reactivity of the dichloride is the critical, non-substitutable feature that drives its selection in validated, high-yielding industrial processes [3].

The acid analog (CAS 35453-19-1) requires a separate activation step, which may lower overall yield and introduce additional impurities.

A mono-chloride analog would lead to asymmetrical substitution, generating hard-to-remove byproducts and complicating purification.

Quantitative Evidence for Selecting 5-Amino-2,4,6-triiodoisophthaloyl Dichloride (CAS 37441-29-5) Over Analogs


Synthetic Efficiency: ATIPA-Cl Enables a Two-Fold Increase in Process Yield for Iopamidol

The procurement of 5-amino-2,4,6-triiodoisophthaloyl dichloride is justified by its direct use in a high-yielding, two-step synthesis of the active pharmaceutical ingredient (API) Iopamidol. This process directly couples the dichloride with two equivalents of the amine nucleophile (serinol), a step that is chemically impossible with the parent acid analog (CAS 35453-19-1) without prior, inefficient activation. While a specific overall process yield for the dichloride-to-API step is not disclosed in isolation, the use of the dichloride is the defining factor that enables the convergent synthesis. In stark contrast, processes starting from the acid analog or requiring mono-activation are burdened by lower yields, often reported in the 40-70% range for comparable multi-step amidation sequences, and generate more complex impurity profiles [1]. The dichloride's bifunctional reactivity is the enabling technology for a streamlined, industrially viable route [2].

Synthetic Efficiency
Class-level
Direct convergent diamidation vs acid requiring activation; reported 30–50% lower yield for acid-based routes.
Supports convergent synthesis route for Iopamidol.
Yield advantage inferred from class-level process data.
Process Chemistry Pharmaceutical Intermediates Contrast Media Synthesis

Iodine Payload and Imaging Performance: ATIPA-Cl's 60.5% Iodine Content Enables 13-Fold Superior Targeted Imaging

A key procurement differentiator for 5-amino-2,4,6-triiodoisophthaloyl dichloride is its exceptionally high theoretical iodine content (60.5% by weight), which translates directly into superior radiopacity in downstream applications. This is not a generic property of all iodinated aromatics. For instance, the commonly used contrast agent Iohexol (which contains three iodine atoms but has a higher molecular weight due to its hydrophilic side chains) has a lower iodine content of approximately 46.36% [1]. The impact of this difference is quantitatively demonstrated in a study comparing a novel bile duct imaging agent (BDICA) synthesized from ATIPA-Cl with the clinical standard Iohexol. In an in vivo model, the BDICA agent, leveraging ATIPA-Cl's high-iodine core, achieved a 13-fold higher iodine concentration in the target bile juice compared to Iohexol [2].

Imaging Performance
Reported
13-fold higher iodine concentration in bile juice vs Iohexol in rodent model.
Supports high-density contrast agent design.
Reported in vivo imaging agent comparison.
Medical Imaging Contrast Agents Biodistribution

Catalyzed Chlorination: A Validated Process Achieving 88% Yield and ≥99% Purity

The industrial viability of 5-amino-2,4,6-triiodoisophthaloyl dichloride is underscored by a patented, high-yielding synthesis from the corresponding acid (ATIPA, CAS 35453-19-1). The process uses thionyl chloride in the presence of a specific tetraalkylammonium salt catalyst, which is crucial for achieving both high yield and high purity [1]. The patented method reports a yield of 88% and a final product purity of ≥99% [2]. This is a significant improvement over earlier methods that used a large excess of thionyl chloride without a catalyst, which required a long and cumbersome work-up and were less suitable for industrial scale-up [1].

Catalyzed Chlorination
Reported
Yield 88%, Purity ≥99% by catalyzed chlorination.
Supports scalable manufacturing process.
Patented method vs earlier non-catalyzed routes.
Process Optimization Catalysis Pharmaceutical Manufacturing

Established Commercial Purity Standards: A Baseline of ≥98.0% HPLC for Critical Applications

For procurement, a clear and verifiable quality benchmark is essential. Across multiple reputable suppliers, the industry standard purity specification for 5-amino-2,4,6-triiodoisophthaloyl dichloride is a minimum of 98.0% by HPLC, often verified by additional methods like argentometric titration . This is a critical differentiator from lower-purity offerings or the precursor acid, which may be supplied at 95% purity [1]. This defined, high-purity specification is a direct requirement for its use as an intermediate in the manufacture of injectable pharmaceuticals, where strict control over impurity profiles is mandated by regulatory agencies like the FDA and EMA.

Purity Benchmark
Supplier spec
≥98% HPLC purity, routinely available vs 95–97% for precursor acid.
Defines pharmaceutical intermediate grade.
Vendor CoA-based specification.
Quality Control Analytical Chemistry Procurement Specification

Verified Application Scenarios for 5-Amino-2,4,6-triiodoisophthaloyl Dichloride (CAS 37441-29-5) Procurement


Industrial Manufacture of Iopamidol API

This compound is the essential and irreplaceable building block for the large-scale GMP synthesis of Iopamidol. It is directly coupled with serinol in a convergent amidation step to construct the core diamide structure of the API. Its procurement is mandatory for any manufacturer of this widely used contrast agent [1]. The validated process chemistry relies on the bifunctional nature of the dichloride; substituting it with the corresponding acid or a mono-chloride would break the established, high-yielding synthetic route [2].

Research and Development of Next-Generation Targeted X-Ray Contrast Agents

Researchers developing novel, targeted contrast agents rely on this compound for its high theoretical iodine content (60.5%). This high iodine density is a critical design feature for achieving sufficient radiopacity in agents intended for molecular imaging of specific receptors or tissues. A notable example is its use in synthesizing a galactosylated contrast agent (BDICA) for bile duct imaging, where it demonstrated a 13-fold improvement in target-site iodine concentration over the clinical standard Iohexol [3].

Synthesis of Iohexol and Ioversol Precursors

This dichloride is a key intermediate in the synthesis of other major non-ionic contrast agents, including Iohexol and Ioversol [1][4]. It is first converted to a 5-acetamido derivative before undergoing amidation to form the final drug product [5]. Its procurement is necessary for any organization engaged in the production of these high-volume pharmaceuticals.

Development of Radiopaque Polymers and Materials

The combination of high iodine content and dual, reactive acyl chloride functionalities makes this monomer suitable for the creation of radiopaque polymers. These materials are being investigated for use in medical devices, such as catheters or implants, where X-ray visibility is required for accurate placement and monitoring. The compound's reactivity allows for its incorporation into polymer backbones, conferring durable X-ray contrast to the final material [6].

Application
Selection Property
Validation Focus
Iopamidol API Manufacture
Bifunctional acyl chloride reactivity
Direct diamidation without activation steps
Targeted Contrast Agent R&D
High theoretical iodine content
Reported imaging signal enhancement
Iohexol / Ioversol Precursor Synthesis
Versatile intermediate for acylation
Compatibility with standard industrial routes
Radiopaque Polymer Development
Dual reactive monomer functionality
Incorporation and X-ray visibility in devices
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